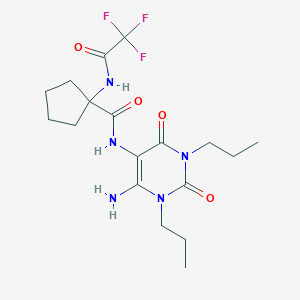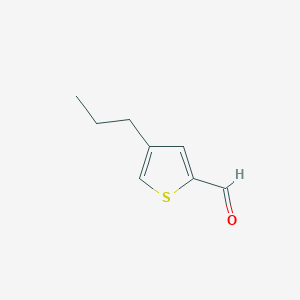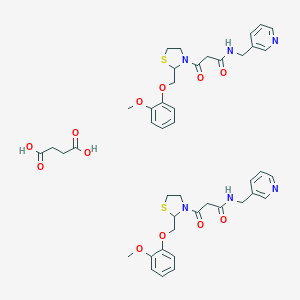
3-Thiazolidinepropanamide, 2-((2-methoxyphenoxy)methyl)-beta-oxo-N-(3-pyridinylmethyl)-, (E)-2-butenedioate (2:1)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Thiazolidinepropanamide, 2-((2-methoxyphenoxy)methyl)-beta-oxo-N-(3-pyridinylmethyl)-, (E)-2-butenedioate (2:1) is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
作用机制
The mechanism of action of 3-Thiazolidinepropanamide, 2-((2-methoxyphenoxy)methyl)-beta-oxo-N-(3-pyridinylmethyl)-, (E)-2-butenedioate (2:1) is not yet fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and proteins that are involved in various biochemical pathways. It has also been found to induce apoptosis in cancer cells and to modulate the immune response in inflammatory conditions.
生化和生理效应
3-Thiazolidinepropanamide, 2-((2-methoxyphenoxy)methyl)-beta-oxo-N-(3-pyridinylmethyl)-, (E)-2-butenedioate (2:1) has been shown to have various biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines and to inhibit the activity of certain enzymes that are involved in the inflammatory response. It has also been found to induce apoptosis in cancer cells and to modulate the immune response in inflammatory conditions.
实验室实验的优点和局限性
The advantages of using 3-Thiazolidinepropanamide, 2-((2-methoxyphenoxy)methyl)-beta-oxo-N-(3-pyridinylmethyl)-, (E)-2-butenedioate (2:1) in lab experiments include its high purity, stability, and low toxicity. However, its limitations include its relatively high cost and the need for specialized equipment and expertise to synthesize and handle the compound.
未来方向
There are several future directions for the research on 3-Thiazolidinepropanamide, 2-((2-methoxyphenoxy)methyl)-beta-oxo-N-(3-pyridinylmethyl)-, (E)-2-butenedioate (2:1). These include further studies on its mechanism of action, optimization of the synthesis method to reduce the cost and increase the yield, and development of new derivatives with improved properties. Additionally, the compound could be tested for its potential applications in other fields such as agriculture and material science.
In conclusion, 3-Thiazolidinepropanamide, 2-((2-methoxyphenoxy)methyl)-beta-oxo-N-(3-pyridinylmethyl)-, (E)-2-butenedioate (2:1) is a promising compound with potential applications in various fields of scientific research. Further studies are needed to fully understand its mechanism of action and to optimize its synthesis method. Its unique properties make it a valuable tool for researchers in various fields.
合成方法
The synthesis of 3-Thiazolidinepropanamide, 2-((2-methoxyphenoxy)methyl)-beta-oxo-N-(3-pyridinylmethyl)-, (E)-2-butenedioate (2:1) involves the reaction between 3-Thiazolidinepropanamide and 2-((2-methoxyphenoxy)methyl)-beta-oxo-N-(3-pyridinylmethyl)-. The reaction is carried out in the presence of a catalyst and under controlled conditions of temperature and pressure. The resulting product is then purified and crystallized to obtain the final compound.
科学研究应用
3-Thiazolidinepropanamide, 2-((2-methoxyphenoxy)methyl)-beta-oxo-N-(3-pyridinylmethyl)-, (E)-2-butenedioate (2:1) has been extensively studied for its potential applications in various fields of scientific research. It has been found to have anti-inflammatory, anti-cancer, and anti-bacterial properties. It has also been used as a catalyst in organic synthesis reactions and as a ligand in coordination chemistry.
属性
CAS 编号 |
161364-76-7 |
|---|---|
产品名称 |
3-Thiazolidinepropanamide, 2-((2-methoxyphenoxy)methyl)-beta-oxo-N-(3-pyridinylmethyl)-, (E)-2-butenedioate (2:1) |
分子式 |
2C20H23N3O4S.C4H4O4 |
分子量 |
921.1 g/mol |
IUPAC 名称 |
butanedioic acid;3-[2-[(2-methoxyphenoxy)methyl]-1,3-thiazolidin-3-yl]-3-oxo-N-(pyridin-3-ylmethyl)propanamide |
InChI |
InChI=1S/2C20H23N3O4S.C4H6O4/c2*1-26-16-6-2-3-7-17(16)27-14-20-23(9-10-28-20)19(25)11-18(24)22-13-15-5-4-8-21-12-15;5-3(6)1-2-4(7)8/h2*2-8,12,20H,9-11,13-14H2,1H3,(H,22,24);1-2H2,(H,5,6)(H,7,8) |
InChI 键 |
CSIHCFMAQOSRMH-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1OCC2N(CCS2)C(=O)CC(=O)NCC3=CN=CC=C3.COC1=CC=CC=C1OCC2N(CCS2)C(=O)CC(=O)NCC3=CN=CC=C3.C(CC(=O)O)C(=O)O |
规范 SMILES |
COC1=CC=CC=C1OCC2N(CCS2)C(=O)CC(=O)NCC3=CN=CC=C3.COC1=CC=CC=C1OCC2N(CCS2)C(=O)CC(=O)NCC3=CN=CC=C3.C(CC(=O)O)C(=O)O |
同义词 |
3-Thiazolidinepropanamide, 2-((2-methoxyphenoxy)methyl)-beta-oxo-N-(3- pyridinylmethyl)-, (E)-2-butenedioate (2:1) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



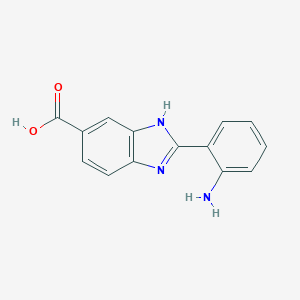
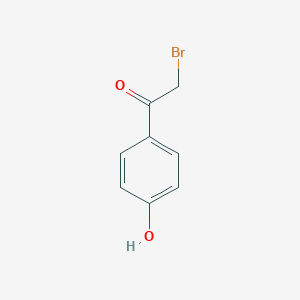
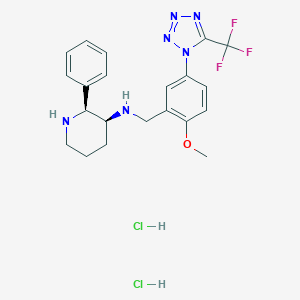

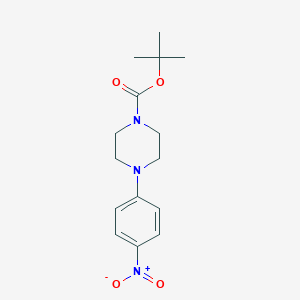

![1h-Thieno[2,3-d]imidazole-5-carboxylic acid](/img/structure/B64662.png)
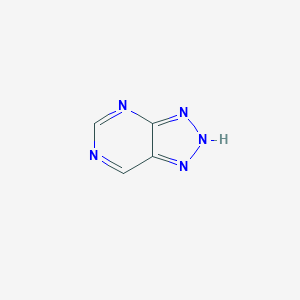

![5-Methylimidazo[5,1-b]thiazole](/img/structure/B64668.png)


